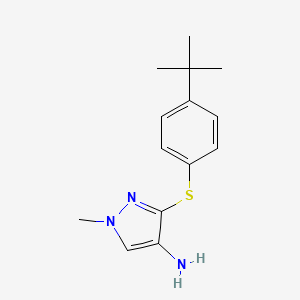![molecular formula C13H21N3O2 B6644698 [4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol](/img/structure/B6644698.png)
[4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol, also known as ETP-46321, is a novel small molecule that has been developed for potential therapeutic use in cancer treatment. This compound has shown promising results in preclinical studies and is currently undergoing further investigation for its mechanism of action and potential application in cancer therapy.
Mecanismo De Acción
The mechanism of action of [4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol is not fully understood, but it is believed to target several key pathways involved in cancer cell growth and survival. One of the main targets of this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells. This compound has been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that contribute to its potential therapeutic efficacy. This compound has been shown to induce G1 cell cycle arrest, which prevents cancer cells from entering the cell division phase. This compound has also been shown to inhibit DNA synthesis and repair, leading to increased DNA damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol for lab experiments is its high potency and specificity for cancer cells. This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its availability for widespread use in research.
Direcciones Futuras
There are several future directions for the research and development of [4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol. One potential area of investigation is the combination of this compound with other cancer therapies, such as chemotherapy or immunotherapy. Another potential direction is the development of this compound as a targeted therapy for specific types of cancer, based on the molecular characteristics of the tumor. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity in humans.
Métodos De Síntesis
The synthesis of [4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the formation of a pyrimidine ring, which is then coupled with a morpholine ring to form the core structure of the molecule. The final step involves the addition of a hydroxyl group to the molecule, which enhances its solubility and bioavailability.
Aplicaciones Científicas De Investigación
[4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol has been extensively studied for its potential application in cancer therapy. In preclinical studies, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in breast and lung cancer models. This compound has also been shown to induce apoptosis in cancer cells, which is a key mechanism for cancer cell death.
Propiedades
IUPAC Name |
[4-(6-ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-4-11-5-13(15-10(3)14-11)16-6-9(2)18-12(7-16)8-17/h5,9,12,17H,4,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKERERULCXLPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)N2CC(OC(C2)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol](/img/structure/B6644627.png)

![3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B6644642.png)
![3-[(2-Chloro-5-fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644649.png)
![N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine](/img/structure/B6644657.png)

![3-[Bis(prop-2-enyl)sulfamoyl]-4-methylthiophene-2-carboxylic acid](/img/structure/B6644675.png)
![[6,6-Dimethyl-4-[(5-methylpyridin-3-yl)methyl]morpholin-2-yl]methanol](/img/structure/B6644679.png)
![4-[(2-Fluoro-4-methoxyphenyl)methyl]morpholine-3-carboxylic acid](/img/structure/B6644693.png)



![N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B6644722.png)
